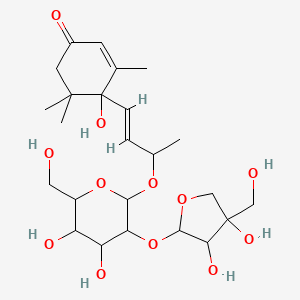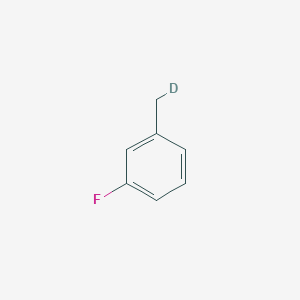
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2,5-dioxopirrol-1-il)undecanohidrazida; ácido 2,2,2-trifluoroacético es un compuesto con un potencial significativo en diversos campos científicos. Es conocido por su estructura única, que incluye un anillo de pirrol y un grupo hidrazida, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 11-(2,5-dioxopirrol-1-il)undecanohidrazida generalmente implica la reacción del ácido 11-bromoundecanóico con hidracina para formar la hidrazida correspondiente. Este intermedio se hace reaccionar luego con 2,5-dioxopirrolidin-1-il para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) o metanol, y las reacciones se llevan a cabo generalmente a temperaturas elevadas para asegurar la conversión completa .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la consistencia y la pureza del producto final. El compuesto se produce a menudo en reactores por lotes, y las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
11-(2,5-dioxopirrol-1-il)undecanohidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar derivados de hidracina.
Sustitución: El grupo hidrazida puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las reacciones se llevan a cabo generalmente en condiciones controladas, incluyendo temperaturas y niveles de pH específicos, para asegurar que se formen los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de hidracina, óxidos y compuestos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
11-(2,5-dioxopirrol-1-il)undecanohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se utiliza en el estudio de mecanismos enzimáticos y como sonda para ensayos biológicos.
Mecanismo De Acción
El mecanismo de acción de 11-(2,5-dioxopirrol-1-il)undecanohidrazida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo hidrazida puede formar enlaces covalentes con sitios activos de enzimas, inhibiendo su actividad. El anillo de pirrol también puede interactuar con diversas vías biológicas, modulando su función .
Comparación Con Compuestos Similares
Compuestos similares
Hidrazida del ácido 11-maleimido-undecanóico: Estructura similar pero diferentes grupos funcionales.
6-(2,5-dioxopirrol-1-il)hexanohidrazida: Cadena de carbono más corta pero grupos funcionales similares.
Singularidad
11-(2,5-dioxopirrol-1-il)undecanohidrazida es único debido a su combinación específica de un anillo de pirrol y un grupo hidrazida, que le proporciona propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C17H26F3N3O5 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H25N3O3.C2HF3O2/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21;3-2(4,5)1(6)7/h10-11H,1-9,12,16H2,(H,17,19);(H,6,7) |
Clave InChI |
KNPBINHKTCSAHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)







![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

